molecular formula C10H17N3O2S B1307706 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine CAS No. 91141-46-7

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Cat. No.: B1307706
CAS No.: 91141-46-7
M. Wt: 243.33 g/mol
InChI Key: SCGLAYSDNYDXAL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a sulfonyl group at position 4, and a piperidine ring attached to the pyrazole ring.

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The resulting intermediate is then reacted with piperidine to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents like amines or thiols, leading to the formation of new derivatives.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine can be compared to other similar compounds, such as:

    1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has an ethyl group instead of a piperidine ring, which may affect its reactivity and applications.

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: The presence of a methyl group instead of dimethyl groups can lead to different chemical properties and uses.

    3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the piperidine ring, which may influence its biological activity and industrial applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLAYSDNYDXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404312
Record name 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91141-46-7
Record name 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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